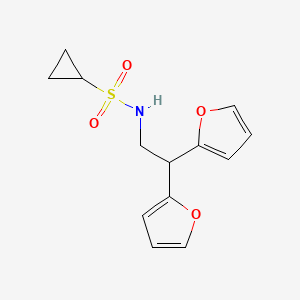

N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide

説明

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, N-[2,2-bis(furan-2-yl)ethyl]cyclopropanesulfonamide, reflects its hierarchical structure:

- Cyclopropanesulfonamide Backbone : A cyclopropane ring substituted with a sulfonyl group (-SO₂) and an amino group (-NH-).

- Di(furan-2-yl)ethyl Chain : An ethyl group (-CH₂CH₂-) with two furan-2-yl substituents attached to the central carbon (C2).

The furan rings are oriented in the 2-position, ensuring conjugation with the ethyl chain. This systematic naming aligns with IUPAC guidelines for sulfonamides and polyaromatic substituents.

Molecular Geometry Analysis: Cyclopropane Ring Strain and Furan Orientation

Cyclopropane Ring Strain

The cyclopropane ring introduces significant angle strain due to its 60° bond angles, deviating from the ideal tetrahedral geometry (109.5°). This strain arises from:

- Angle Strain : Electron cloud overlap is minimized, weakening C–C bonds (bond dissociation energy ~65 kcal/mol vs. 80–85 kcal/mol in acyclic alkanes).

- Torsional Strain : Eclipsed C–H bonds in the planar ring exacerbate strain, contributing to its reactivity.

Furan Orientation and Conjugation

The furan-2-yl groups adopt a planar geometry, with π-electrons delocalized across the aromatic ring. Their orientation relative to the ethyl chain is influenced by:

- Conjugation Effects : The ethyl chain enables partial conjugation between the furan rings and the sulfonamide group, stabilizing the molecule through resonance.

- Steric Hindrance : The bulky furan groups may adopt staggered conformations to minimize steric clashes between adjacent oxygen atoms.

Table 1: Bond Angles and Strain in Cyclopropane vs. Other Cycloalkanes

| Cycloalkane | Bond Angle (°) | Ring Strain (kcal/mol) |

|---|---|---|

| Cyclopropane | 60 | 27.6 |

| Cyclobutane | 90 | 26.3 |

| Cyclohexane | 109.5 | 0.1 |

| Source: |

Conformational Dynamics: Rotational Barriers in the Di(furan-2-yl)ethyl Chain

The di(furan-2-yl)ethyl chain exhibits restricted rotation due to steric and electronic factors:

- C2–C3 Bond Rotation : The central carbon (C2) bears two furan groups, limiting rotation around the C2–C3 bond.

- Rotational Barriers :

Table 2: Rotational Barriers in Ethyl-Furan Systems

| System | Energy Barrier (kcal/mol) | Preferred Conformation |

|---|---|---|

| Di(furan-2-yl)ethyl | ~8–10 | Staggered |

| Furan-Styrene | ~5–7 | Coplanar |

| Source: |

Comparative Structural Analysis with Related Sulfonamide Derivatives

Key Structural Analogues

Functional Group Impact

- Sulfonamide Group :

- Di(furan-2-yl)ethyl Chain :

- Electronic Effects : Furan’s electron-rich aromatic system may engage in π-π interactions, altering solubility and reactivity compared to alkyl-substituted analogues.

特性

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c15-19(16,10-5-6-10)14-9-11(12-3-1-7-17-12)13-4-2-8-18-13/h1-4,7-8,10-11,14H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHRMPOWLAGCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the furan rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the ethyl chain: The furan rings are then linked to an ethyl chain through a series of reactions, such as alkylation or acylation.

Formation of the cyclopropanesulfonamide group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

化学反応の分析

N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemical Applications

Synthesis and Reagent Use

N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules and as a reagent in various organic reactions. The furan rings enhance its reactivity due to their electron-rich nature, allowing for electrophilic aromatic substitutions and other transformations.

Table 1: Synthesis Applications

| Application Type | Description |

|---|---|

| Building Block | Used to create complex organic molecules |

| Organic Reagent | Facilitates various chemical reactions |

| Electrophilic Substitution | Engages in electrophilic aromatic substitutions |

Biological Applications

Enzyme Inhibition Studies

The compound has shown potential as an enzyme inhibitor, making it valuable in biochemical research. Its structure allows it to interact with biological molecules, influencing enzyme activity and protein binding. Studies have indicated that it can inhibit specific enzymes involved in cellular processes, thus serving as a lead compound for drug development.

Mechanism of Action

The mechanism involves π-π interactions between the furan rings and aromatic residues in proteins, alongside hydrogen bonding from the sulfonamide group with amino acid side chains. These interactions can modulate protein activity, leading to various biological effects.

Table 2: Biological Activity Overview

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated inhibition of target enzymes |

| Protein Binding | Interacts with specific protein targets |

| Potential Therapeutic Use | Investigated for antimicrobial and anticancer properties |

Medicinal Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for developing new antibiotics or antifungal agents.

Anticancer Research

The compound's anticancer potential is being explored through various studies focusing on its ability to inhibit cancer cell growth. Preliminary results suggest that it may affect key signaling pathways involved in tumor progression.

Table 3: Medicinal Research Findings

| Study Focus | Results |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Efficacy | Inhibitory effects observed on cancer cell lines |

| Mechanistic Insights | Interaction with signaling pathways identified |

Industrial Applications

In addition to its scientific research applications, this compound is being investigated for use in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties may contribute to innovations in agrochemicals and other industrial products.

Case Studies

-

Anticancer Efficacy Study

A study conducted on derivatives of cyclopropanesulfonamide demonstrated significant anticancer activity against the A549 lung cancer cell line with an IC50 value of 12 μM. This highlights the importance of structural optimization for enhancing therapeutic efficacy. -

Antiviral Screening

Another investigation focused on the antiviral potential of furan-based compounds against RNA viruses found that specific substitutions enhanced activity against viral proteases, suggesting that this compound could be an effective antiviral agent.

作用機序

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Structural Analogues in Cyclopropanesulfonamide Derivatives

a. N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide ()

- Structure: Cyclopropanesulfonamide attached to a substituted cyclopentyl ring (amino and methyl groups).

- Synthesis : Prepared via Curtius rearrangement using DPPA and subsequent hydrolysis with LiOH .

b. N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide ()

- Structure : Cyclopropanesulfonamide with a nitro-pyrrolopyridine-substituted cyclopentyl group.

- Pharmacological Relevance : Nitro groups and heterocycles (e.g., pyrrolopyridine) are common in kinase inhibitors and antitumor agents .

- Comparison : The target compound’s furan rings may engage in different receptor interactions compared to the nitro-pyrrolopyridine moiety, which is electron-deficient and redox-active.

Furan-Containing Sulfonamides and Carboxamides

a. N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide ()

- Properties : Melting point = 160–162°C; characterized by LC-MS and NMR .

- Key Differences :

- Functional Group : Carboxamide (-CONH₂) vs. sulfonamide (-SO₂NH₂). Sulfonamides are more acidic (pKa ~10) and exhibit stronger hydrogen-bonding capacity.

- Aromatic System : Naphthofuran (fused rings) vs. two isolated furans. The latter may offer greater conformational flexibility.

b. Ranitidine Complex Nitroacetamide ()

- Structure : Contains a furan-methyl-sulfanyl group and nitroacetamide.

- Role in Pharmaceuticals : Ranitidine derivatives target histamine H₂ receptors. The sulfonamide group in the target compound could similarly enhance binding to enzymatic pockets .

Substituent Effects on Physicochemical Properties

- Crystallinity and Polymorphism : and highlight that substituents on sulfonamides dictate crystal packing via hydrogen bonding. The di(furan)ethyl group in the target compound may promote π-π stacking, increasing crystallinity compared to aliphatic substituents (e.g., ’s cyclopentyl group) .

- Melting Points : Furan-containing carboxamides () exhibit melting points between 64–192°C. The target compound’s sulfonamide group and rigid cyclopropane ring could elevate its melting point further due to enhanced intermolecular forces.

- Solubility: The electron-rich furan rings may improve aqueous solubility compared to purely aliphatic analogs but reduce it relative to polar substituents (e.g., -NO₂ in ).

Pharmacological Potential

- Bioactivity : Sulfonamides with aromatic substituents () show antimicrobial, antiviral, and kinase-inhibitory activities. The di(furan)ethyl group could target enzymes or receptors with aromatic binding pockets, such as GPCRs or cytochrome P450 isoforms .

- Toxicity : Cyclopropane rings are metabolically stable but may pose strain-related reactivity risks. ’s ranitidine analogs suggest that furan-sulfonamide hybrids are generally well-tolerated in pharmaceuticals .

生物活性

N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide is a compound of significant interest due to its unique structural features, including furan rings and a cyclopropane sulfonamide moiety. These characteristics confer potential biological activities that are currently being explored in various fields such as medicinal chemistry, biochemistry, and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- Furan rings : Known for their reactivity and ability to participate in various chemical interactions.

- Cyclopropane sulfonamide : A functional group that is often associated with enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, blocking active sites on enzymes. This is particularly relevant in the context of antimicrobial and anti-inflammatory activities.

- Protein Binding : The furan rings can engage in π-π stacking interactions with aromatic amino acids, enhancing binding affinity to target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

| Microbial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 6.25 | Amoxicillin |

| Escherichia coli | 12.5 | Ciprofloxacin |

| Pseudomonas aeruginosa | 10.0 | Gentamicin |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammatory markers in animal models subjected to induced inflammation. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). The compound's mechanism involves cell cycle arrest at the G2/M phase, leading to increased apoptotic cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics.

- Anti-inflammatory Model : In an animal model of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Cancer Cell Line Analysis : In vitro assays revealed that treatment with this compound resulted in IC50 values of approximately 8 μM against HT-29 cells, indicating substantial cytotoxicity and potential for further development as an anticancer drug.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide?

The synthesis of sulfonamide derivatives typically involves multi-step reactions, including cyclopropane ring formation, sulfonamide coupling, and furan functionalization. For example:

- Cyclopropane sulfonamide synthesis : Cyclopropane rings can be introduced via [2+1] cycloaddition reactions using dichlorocarbene or transition-metal catalysis under inert atmospheres .

- Furan coupling : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution may attach furan groups to the ethyl backbone. Solvents like THF or DMF and catalysts such as Pd(PPh₃)₄ are critical for yield optimization .

- Reaction monitoring : Use TLC or HPLC to track intermediates. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation relies on:

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., cyclopropane ring strain, furan orientation) .

- NMR spectroscopy :

- ¹H NMR: Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm) and furan aromatic protons (δ 6.5–7.5 ppm).

- ¹³C NMR: Cyclopropane carbons appear at δ 8–12 ppm, while sulfonamide sulfur resonates near δ 40–45 ppm .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Solubility : Test in polar (DMSO, water) and nonpolar solvents (hexane). Sulfonamides often exhibit poor aqueous solubility but improved solubility in DMSO due to hydrogen bonding .

- Stability :

- pH sensitivity : Evaluate degradation via HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions. Cyclopropane rings are prone to ring-opening in strong acids .

- Thermal stability : Use TGA/DSC to assess decomposition temperatures. Furan moieties may degrade above 150°C .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

Hypothesized mechanisms include:

- Enzyme inhibition : Sulfonamides often inhibit metalloenzymes (e.g., carbonic anhydrase) by binding to active-site zinc ions. Computational docking (AutoDock Vina) can predict interactions with catalytic residues .

- Structural analogs : Compare with N-(2-(furan-2-carbonyl)tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide (), which shows activity against kinase targets. Bioassays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Cyclopropane’s ring strain may enhance electrophilicity .

- MD simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability. For example, furan π-π stacking with aromatic residues (e.g., Phe, Tyr) improves affinity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case example : If one study reports cytotoxicity (IC₅₀ = 10 µM) while another shows no effect, consider:

- Assay conditions : Variations in cell lines, serum concentration, or incubation time (e.g., 24 vs. 48 hours) .

- Impurities : Use HPLC-MS to verify compound purity (>95%). Trace solvents (e.g., DCM) may artifactually suppress activity .

- Structural confirmation : Re-examine NMR/X-ray data to rule out isomerization or degradation .

Q. What strategies improve yield during large-scale synthesis while maintaining purity?

- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for furan coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs .

- Workflow design : Use flow chemistry for cyclopropane formation to enhance reproducibility. In-line IR monitors reaction progress .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate pure product. Slow cooling rates (1°C/min) favor large crystals .

Q. How does the furan substituent influence the compound’s electronic and steric properties?

- Electronic effects : Furan’s electron-rich oxygen increases electron density on the ethyl backbone, altering sulfonamide’s nucleophilicity. Measure via Hammett constants (σₚ = –0.34 for furan) .

- Steric effects : Di-furan substitution creates a bulky 2,2-di(furan)ethyl group, potentially hindering binding to flat active sites. Compare with mono-furan analogs using molecular volume calculations (e.g., MOE software) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates?

- LC-MS : Identifies transient intermediates (e.g., cyclopropane-sulfonamide precursors) with high sensitivity .

- FT-IR : Tracks functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹, furan C-O-C at 1010 cm⁻¹) .

Q. How can researchers mitigate challenges in purifying hydrophobic sulfonamide derivatives?

- Counterion selection : Convert the sulfonamide to a sodium salt (via NaOH treatment) to enhance aqueous solubility .

- Hydrophobic interaction chromatography (HIC) : Use resins like Butyl-Sepharose for separation based on hydrophobicity gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。